1-甲磺酰基-2,3-二氢-1H-吲哚-6-胺

描述

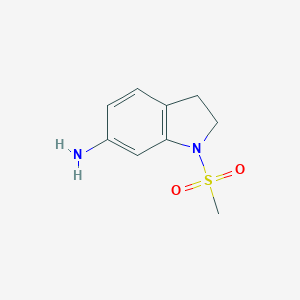

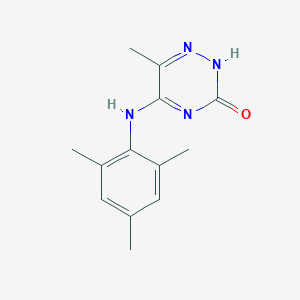

1-Methanesulfonyl-2,3-dihydro-1H-indol-6-ylamine, commonly known as TDAS, is a novel molecule with diverse biological and chemical properties. It has a molecular weight of 212.27 g/mol .

Molecular Structure Analysis

The molecular formula of 1-Methanesulfonyl-2,3-dihydro-1H-indol-6-ylamine is C9H12N2O2S . This compound belongs to the class of organic compounds known as aminobenzenesulfonamides .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Methanesulfonyl-2,3-dihydro-1H-indol-6-ylamine include a molecular weight of 212.27 g/mol and a molecular formula of C9H12N2O2S .科学研究应用

吲哚合成和生物学意义

吲哚化合物,包括衍生自或与1-甲磺酰基-2,3-二氢-1H-吲哚-6-胺相关的化合物,在有机化学和药物化学领域具有重要意义。由于吲哚生物碱及其衍生物的生物学重要性,吲哚合成一直是广泛研究的课题。这些化合物具有从药物到农用化学品的广泛应用,具有抗癌、抗炎和抗病毒等活性(Taber & Tirunahari, 2011)。

甲烷利用和环境影响

甲烷作为一种资源及其对环境的影响是与“1-甲磺酰基-2,3-二氢-1H-吲哚-6-胺”相关的更广泛化学功能的另一个相关研究领域。甲烷营养菌能够利用甲烷作为碳源,为生物技术应用提供了机会,包括生产有价值的化合物和环境修复(Strong et al., 2015)。

磺酰胺在药物化学中

磺酰胺是一类可能因磺酰胺官能团与1-甲磺酰基-2,3-二氢-1H-吲哚-6-胺相关的化合物,在药物化学中起着至关重要的作用。它们存在于多种具有不同治疗应用的药物中,包括利尿剂、碳酸酐酶抑制剂和抗癫痫药。最近的研究继续探索磺酰胺的新治疗靶点,突出了它们在药物开发中的重要性(Carta et al., 2012)。

安全和危害

作用机制

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets, causing various changes that result in their biological activities . These interactions often involve binding to the active sites of the target proteins, altering their function and leading to downstream effects .

Biochemical Pathways

Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities . These can include pathways related to inflammation, viral replication, cancer progression, and more .

Result of Action

Given the broad biological activities of indole derivatives, the effects could range from anti-inflammatory and antiviral effects to anticancer activities .

属性

IUPAC Name |

1-methylsulfonyl-2,3-dihydroindol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-14(12,13)11-5-4-7-2-3-8(10)6-9(7)11/h2-3,6H,4-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMVKGHSXNNMKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methanesulfonyl-2,3-dihydro-1H-indol-6-ylamine | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-methyl-5-[(2-methylcyclohexyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B254131.png)

![5-[(4-methoxybenzyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B254134.png)

![propan-2-yl 2-[[2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B254137.png)

![N-(4-butylphenyl)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetamide](/img/structure/B254138.png)

![2-(1,1-dioxothiolan-3-yl)-N'-[2-(4-oxoquinazolin-3-yl)acetyl]acetohydrazide](/img/structure/B254139.png)

![5-chloro-2-[2-(2-chlorobenzoyl)hydrazino]-N-(4-methylphenyl)-4-pyrimidinecarboxamide](/img/structure/B254144.png)

![2-Tert-butyl-5-{2-[4-(methylsulfanyl)benzylidene]hydrazino}-1,3-oxazole-4-carbonitrile](/img/structure/B254145.png)

![6-methyl-5-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B254150.png)

![5-[4-(dimethylamino)anilino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B254153.png)

![3-nitro-N-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B254155.png)